molecular formula C11H16N2OS B1344398 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide CAS No. 956576-48-0

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B1344398
CAS No.: 956576-48-0
M. Wt: 224.32 g/mol
InChI Key: KCYUHNSKVLQILF-UHFFFAOYSA-N
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Description

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32. This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its benzothiophene core structure, which is a sulfur-containing heterocycle, and a carbohydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with thiourea to form the benzothiophene core. This intermediate is then subjected to hydrazinolysis to introduce the carbohydrazide group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbohydrazide group, potentially converting it to other functional groups.

    Substitution: The ethyl group and other positions on the benzothiophene ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products can include amines or other reduced forms of the carbohydrazide group.

    Substitution: Various substituted benzothiophene derivatives can be formed.

Scientific Research Applications

6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets due to its unique structure. The carbohydrazide group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The benzothiophene core may also interact with hydrophobic pockets in proteins, influencing their function .

Comparison with Similar Compounds

Uniqueness: 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-2-7-3-4-8-9(11(14)13-12)6-15-10(8)5-7/h6-7H,2-5,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYUHNSKVLQILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152936
Record name 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-48-0
Record name 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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